1-(3-Fluoro-5-methylphenyl)-1-propanol

Description

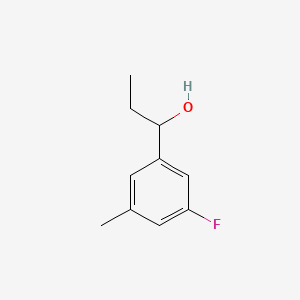

1-(3-Fluoro-5-methylphenyl)-1-propanol is a fluorinated aromatic alcohol with a propanol backbone substituted at the 3- and 5-positions of the phenyl ring with fluorine and methyl groups, respectively.

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXKAJQAIAGLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)-1-propanol typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(3-Fluoro-5-methylphenyl)-1-propanone or 1-(3-Fluoro-5-methylphenyl)propanoic acid.

Reduction: Formation of 1-(3-Fluoro-5-methylphenyl)propane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)-1-propanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-1-propanol depends on its interactions with molecular targets and pathways. The fluorine atom and the propanol group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1-propanol

- Structural Differences : Lacks fluorine and has a methyl group at the 4-position instead of 3-fluoro and 5-methyl groups.

- Key Properties: Higher hydrophobicity due to the absence of fluorine. Likely lower boiling point compared to fluorinated analogs (fluorine increases polarity and intermolecular forces). Limited data available in , but methyl substitution typically enhances thermal stability compared to unsubstituted propanols .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9)

- Structural Differences : Contains a trifluoromethyl (-CF₃) group at the 5-position and a ketone functional group instead of a hydroxyl (-OH).

- Key Properties: Molecular Weight: 220.16 g/mol (vs. ~168.2 g/mol estimated for the target compound). Boiling Point: 198.4±35.0 °C (predicted), influenced by the electron-withdrawing -CF₃ group. Density: 1.268±0.06 g/cm³ (predicted), higher than typical propanols due to fluorine content .

- Functional Group Impact : The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, affecting solubility and reactivity.

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 886497-11-6)

- Structural Differences: Chlorine replaces fluorine at the 3-position, and the backbone is an ethanone (acetophenone derivative).

- Key Properties: Molecular Weight: ~220.6 g/mol (higher due to chlorine and -CF₃). Applications: Used in agrochemical synthesis, suggesting the target compound may have similar niche uses .

General Propanol Derivatives (1- and 2-Propanols)

- Branching Effects: 1-Propanol (linear) vs. 2-propanol (branched) show differences in boiling points (97°C vs. 82°C) and hydrogen-bonding networks.

- Molecular Dynamics (MD) Insights: Simulations indicate 1-propanol forms extended hydrogen-bonded chains in the liquid state, while 2-propanol adopts more compact clusters .

- Relevance to Target Compound: The hydroxyl group in this compound may promote similar associative behavior, but steric hindrance from the methyl group could limit chain formation.

Research Findings and Implications

- Substituent Position : The 3-fluoro-5-methyl substitution in the target compound likely enhances metabolic stability in drug design compared to para-substituted analogs .

- Synthetic Challenges : Introducing multiple substituents (e.g., fluorine and methyl) may require regioselective synthesis techniques, as seen in related trifluoromethylphenyl compounds .

Biological Activity

1-(3-Fluoro-5-methylphenyl)-1-propanol is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated aromatic ring, which can significantly influence its biological interactions. The presence of both a propanol group and a fluorine atom enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers. The propanol moiety can form hydrogen bonds with active sites on proteins, influencing their conformation and activity.

Key Interactions:

- Hydrogen Bonding : The hydroxyl group in the propanol can engage in hydrogen bonding, potentially stabilizing enzyme-substrate complexes.

- Hydrophobic Interactions : The fluorinated aromatic ring can participate in hydrophobic interactions with non-polar regions of proteins.

Biological Activity

Research has indicated several biological activities associated with this compound, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting a role in cancer therapy.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cultures. This suggests that it may modulate immune responses, making it a candidate for further investigation in inflammatory conditions.

Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on several cancer cell lines, revealing IC50 values ranging from 20 to 40 µM. These findings warrant further exploration into its mechanism of action and potential as an anticancer agent.

Research Applications

The compound is being investigated for various applications:

- Pharmaceutical Development : Its unique properties make it a valuable intermediate for synthesizing more complex pharmaceuticals.

- Chemical Synthesis : It serves as a building block for developing new chemical entities with desirable biological activities.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Propiophenone | Lacks fluorine; less hydrophobic | Lower antimicrobial activity |

| 3-Methylpropiophenone | Methyl instead of fluoro; altered reactivity | Moderate cytotoxicity |

| 4-Fluorobenzyl alcohol | Different position of fluorine; affects binding | Variable anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.